Cas no 1346599-82-3 (ω-Hydroxy FTY720 Hydrochloride)

ω-ヒドロキシFTY720塩酸塩は、スフィンゴシン1-リン酸(S1P)受容体調節剤の一種であり、免疫調節作用を有する化合物です。この化合物は、FTY720(フィンゴリモド)の代謝産物として知られ、高い生物学的活性を示します。特に、リンパ球の循環を抑制する作用があり、自己免疫疾患や移植拒絶反応の治療における応用が期待されています。化学的安定性と溶解性に優れ、実験室規模から工業的生産まで幅広い用途に対応可能です。また、その構造的特徴から、薬理学的研究における重要な参照物質としても利用されています。

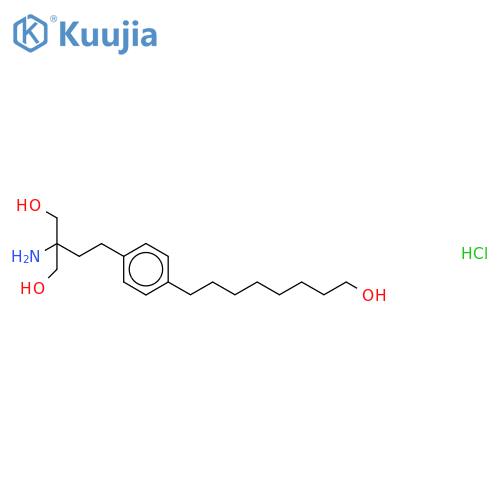

1346599-82-3 structure

商品名:ω-Hydroxy FTY720 Hydrochloride

CAS番号:1346599-82-3

MF:C19H34ClNO3

メガワット:359.931165218353

CID:4552286

ω-Hydroxy FTY720 Hydrochloride 化学的及び物理的性質

名前と識別子

-

- ω-Hydroxy FTY720 Hydrochloride

- 2-AMino-2-(2-[4-(8-hydroxyoctyl)phenyl]ethyl)propane-1,3-diol Hydrochloride

-

- インチ: 1S/C19H33NO3.ClH/c20-19(15-22,16-23)13-12-18-10-8-17(9-11-18)7-5-3-1-2-4-6-14-21;/h8-11,21-23H,1-7,12-16,20H2;1H

- InChIKey: OFOJNDCKDFZROS-UHFFFAOYSA-N

- ほほえんだ: c1cc(CCCCCCCCO)ccc1CCC(CO)(CO)N.Cl

ω-Hydroxy FTY720 Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H825310-50mg |

ω-Hydroxy FTY720 Hydrochloride |

1346599-82-3 | 50mg |

$6492.00 | 2023-05-18 | ||

| TRC | H825310-25mg |

ω-Hydroxy FTY720 Hydrochloride |

1346599-82-3 | 25mg |

$4443.00 | 2023-05-18 |

ω-Hydroxy FTY720 Hydrochloride 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

1346599-82-3 (ω-Hydroxy FTY720 Hydrochloride) 関連製品

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量